An In-Depth Technical Guide to the Synthesis of (4-Hydroxy-3-nitrophenyl)boronic Acid from 4-Bromophenol
An In-Depth Technical Guide to the Synthesis of (4-Hydroxy-3-nitrophenyl)boronic Acid from 4-Bromophenol
Introduction: The Significance of (4-Hydroxy-3-nitrophenyl)boronic Acid
(4-Hydroxy-3-nitrophenyl)boronic acid and its derivatives are valuable building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The presence of three distinct functional groups—a hydroxyl group, a nitro group, and a boronic acid moiety—on a single aromatic ring provides a versatile scaffold for a multitude of chemical transformations. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.[1][2] This capability allows for the precise and efficient construction of complex molecular architectures, a critical aspect of drug discovery and development.[3] The nitro and hydroxyl groups offer additional handles for functionalization, enabling the synthesis of a diverse array of substituted biaryls and other complex organic molecules. This guide provides a comprehensive, in-depth technical overview of a reliable and scalable two-step synthesis of (4-Hydroxy-3-nitrophenyl)boronic acid, commencing from the readily available starting material, 4-bromophenol.
Synthetic Strategy: A Two-Step Approach
The most logical and efficient synthetic route to (4-Hydroxy-3-nitrophenyl)boronic acid from 4-bromophenol involves two key transformations:
-
Electrophilic Aromatic Substitution: The nitration of 4-bromophenol to introduce a nitro group onto the aromatic ring, yielding 4-bromo-2-nitrophenol.
-
Palladium-Catalyzed Borylation: The conversion of the aryl bromide in 4-bromo-2-nitrophenol to a boronic acid or its corresponding pinacol ester via a Miyaura borylation reaction.
This strategy is advantageous due to the commercial availability and relatively low cost of the starting material, as well as the well-established and robust nature of the individual reactions.
Part 1: Nitration of 4-Bromophenol
Causality Behind Experimental Choices
The nitration of 4-bromophenol is an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para- directing group, while the bromine atom is a deactivating, yet also ortho-, para- directing group. Given that the para position is blocked by the bromine atom, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the hydroxyl group. The reaction conditions are chosen to be mild to prevent over-nitration and oxidation of the phenol, which are common side reactions under harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids).[4] The use of a controlled amount of nitric acid in a suitable solvent at a reduced temperature allows for the selective mono-nitration to yield the desired 4-bromo-2-nitrophenol.
Experimental Protocol: Synthesis of 4-bromo-2-nitrophenol
Materials and Reagents:
-
4-Bromophenol
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromophenol (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C with constant stirring.
-
Slowly add concentrated nitric acid (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral to litmus paper.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-bromo-2-nitrophenol as yellow needles.
Characterization of 4-bromo-2-nitrophenol
| Property | Value | Source |
| Appearance | Yellow crystalline solid | [5] |
| Molecular Formula | C₆H₄BrNO₃ | [6] |
| Molecular Weight | 218.01 g/mol | [6] |
| Melting Point | 90-94 °C | [7] |
| ¹H NMR (CDCl₃) | Spectral data available | [8][9] |
| ¹³C NMR (CDCl₃) | Spectral data available | [10] |
Part 2: Miyaura Borylation of 4-bromo-2-nitrophenol
Causality Behind Experimental Choices
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts aryl halides to aryl boronate esters.[11][12] This reaction is highly valued for its mild conditions and broad functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a diboron reagent and reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst. The choice of a pinacol ester of diboronic acid, bis(pinacolato)diboron (B₂pin₂), is common due to its stability and the ease of handling of the resulting pinacol boronate ester product.[13] A weak base, such as potassium acetate, is crucial to facilitate the transmetalation step without promoting unwanted side reactions.[11] The selection of a suitable phosphine ligand is also critical for the efficiency of the catalytic cycle.
Experimental Protocol: Synthesis of (4-Hydroxy-3-nitrophenyl)boronic acid pinacol ester
Materials and Reagents:
-
4-bromo-2-nitrophenol
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., dppf - 1,1'-Bis(diphenylphosphino)ferrocene)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
To a Schlenk flask or sealed tube, add 4-bromo-2-nitrophenol (1 equivalent), bis(pinacolato)diboron (1.2 equivalents), potassium acetate (2.4 equivalents), palladium(II) acetate (5 mol%), and the phosphine ligand (5 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C and stir for the required time (monitor by TLC until the starting material is consumed).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (4-Hydroxy-3-nitrophenyl)boronic acid pinacol ester.
Characterization of (4-Hydroxy-3-nitrophenyl)boronic acid pinacol ester
| Property | Value | Source |
| Appearance | Yellow solid | [14] |
| Molecular Formula | C₁₂H₁₆BNO₅ | [15][16] |
| Molecular Weight | 265.07 g/mol | [16] |
| Melting Point | 112-116 °C (for the related 4-nitrophenylboronic acid pinacol ester) | [17] |
| ¹H NMR (CDCl₃) | Spectral data available | [18][19] |
| ¹³C NMR (CDCl₃) | Spectral data available | [18] |
Visualization of the Synthetic Workflow
Caption: Overall synthetic workflow from 4-bromophenol.
Safety and Handling
Self-Validating System of Trustworthiness: Adherence to strict safety protocols is paramount for the successful and safe execution of this synthesis. The following table summarizes the key hazards associated with the reagents used. Researchers must consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.
| Chemical | Key Hazards | Personal Protective Equipment (PPE) |
| 4-Bromophenol | Harmful if swallowed, causes skin and serious eye irritation.[9][20][21] | Safety goggles, gloves, lab coat |
| Nitric Acid (conc.) | Oxidizer, causes severe skin burns and eye damage, toxic if inhaled.[3][11][22][23] | Chemical splash goggles, face shield, chemical-resistant gloves and apron, work under a fume hood |
| 4-bromo-2-nitrophenol | Harmful if swallowed or inhaled, causes skin and eye irritation.[24][25] | Safety goggles, gloves, lab coat, work in a well-ventilated area |
| Bis(pinacolato)diboron | May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[8][26] | Safety goggles, gloves, lab coat |
| Palladium(II) acetate | May cause an allergic skin reaction, causes serious eye damage.[2][10][19] | Safety goggles, gloves, lab coat |
| Potassium Acetate | May be harmful if inhaled or absorbed through the skin. May cause eye and skin irritation.[12][13] | Safety goggles, gloves, lab coat |
All reactions should be performed in a well-ventilated fume hood. Appropriate waste disposal procedures must be followed for all chemical waste.
References
-
Supporting Information for "Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters". The Royal Society of Chemistry. [Link]
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Potassium Acetate - Safety Data Sheet. Edvotek. [Link]
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Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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Suzuki reaction - Wikipedia. Wikipedia. [Link]
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Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. Medium. [Link]
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A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. [Link]
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4-Hydroxy-3-nitrophenylboronic acid, pinacol ester. Boron Molecular. [Link]
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Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Safety Data Sheet: Nitric acid. Carl ROTH. [Link]
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Safety Data Sheet: (Bis(pinacolato)diboron. Carl ROTH. [Link]
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Safety Data Sheet: Nitric acid 65%. Chemos GmbH & Co.KG. [Link]
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Miyaura borylation. ResearchGate. [Link]
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Safety data sheet - 4-Bromophenol. CPAChem. [Link]
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4-Bromo-2-nitrophenol - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
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Potassium Acetate MSDS Sheet. Muni.org. [Link]
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Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. [Link]
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4-Bromo-2-nitrophenol. PubChem. [Link]
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Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate. [Link]
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Direct synthesis of arylboronic pinacol esters from arylamines. RSC Publishing. [Link]
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Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... ResearchGate. [Link]
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4-Hydroxy-3-nitrophenylboronic acid, pinacol ester. Boron Molecular. [Link]
-
1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Human Metabolome Database. [Link]
-
4-hydroxy-3-nitrophenylboronic acid, pinacol ester (C12H16BNO5). PubChemLite. [Link]
-
1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]
-
4-bromo-2-nitrophenol. ChemBK. [Link]
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